molecular formula C22H24ClN5O2S B3414238 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946314-77-8

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B3414238
CAS No.: 946314-77-8
M. Wt: 458 g/mol
InChI Key: LPHRTSQHDWMCSZ-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 6-methyl-substituted pyrimidin-4-amine core. The compound is distinguished by a 3-chlorobenzenesulfonyl-piperazinyl group at position 2 and an N-(4-methylphenyl) substituent at position 2. The 4-methylphenyl group contributes to lipophilicity, which may improve membrane permeability. The molecular weight is estimated at ~470.57 g/mol, and its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2S/c1-16-6-8-19(9-7-16)25-21-14-17(2)24-22(26-21)27-10-12-28(13-11-27)31(29,30)20-5-3-4-18(23)15-20/h3-9,14-15H,10-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHRTSQHDWMCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. Industrial production methods may involve solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Structural Features

This compound features a piperazine ring and a pyrimidine core, which are significant for its biological activity. The presence of the chlorobenzenesulfonyl group enhances its potential as an enzyme inhibitor and therapeutic agent.

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential in treating various diseases, particularly neurological disorders. Its structure suggests that it may interact with specific receptors or enzymes, leading to pharmacological effects.

Case Studies

  • Neuroprotective Effects : Research has shown that similar pyrimidine derivatives exhibit neuroprotective properties, suggesting that D430-1177 could be explored for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Enzyme Inhibition

D430-1177 has been studied as a potential enzyme inhibitor . Its ability to bind to active sites of enzymes can be pivotal in drug design.

Chemical Synthesis

In synthetic chemistry, D430-1177 serves as a building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations.

Synthetic Pathways

The synthesis typically involves multi-step reactions, including:

  • Solid-phase synthesis techniques.
  • Photocatalytic methods that enhance yield and purity.

Material Science

D430-1177 is also explored for its potential in developing new materials. Its chemical properties may contribute to advancements in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous pyrimidine and piperazine derivatives:

Compound Core Structure Position 6 Position 2 Substituent N-Aryl/Amine Group Molecular Weight (g/mol) Key Features
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine Pyrimidin-4-amine Methyl 3-Chlorobenzenesulfonyl-piperazinyl 4-Methylphenyl ~470.57 High lipophilicity; electron-withdrawing sulfonyl group enhances stability .
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) Pyrimidin-4-amine Chloro Ethoxycarbonyl-piperazino 2,4-Difluorobenzyl 412.4 Chloro substituent increases polarity; fluorinated benzyl enhances halogen bonding .
6-Chloro-2-piperazino-N-(2,4-dichlorobenzyl)pyrimidin-4-amine (5a) Pyrimidin-4-amine Chloro Unsubstituted piperazino 2,4-Dichlorobenzyl ~390 (estimated) Dichlorobenzyl group adds steric bulk; unsubstituted piperazine reduces complexity .
N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine Tetrahydropyrido-pyrimidine - 3-Methylbenzenesulfonyl-phenylpiperazinyl N-ethyl-N-methyl ~520 (estimated) Fused ring system increases rigidity; methylsulfonyl group balances lipophilicity .

Key Observations:

Substituent Effects on Bioactivity Position 6: Methyl (main compound) vs. Position 2: Sulfonyl-piperazinyl (main compound) vs. ethoxycarbonyl-piperazino (4c): Sulfonyl groups are stronger electron-withdrawing agents, which may stabilize the molecule against metabolic degradation compared to ethoxycarbonyl . N-Aryl Groups: 4-Methylphenyl (main compound) vs. halogenated benzyls (4c, 5a): Halogenated benzyls (e.g., 2,4-difluoro or dichloro) introduce electronegative surfaces for halogen bonding, whereas methylphenyl prioritizes hydrophobic interactions .

Structural Complexity

  • The tetrahydropyrido-pyrimidine core in ’s compound introduces rigidity, which may restrict conformational flexibility but enhance target selectivity .

Synthetic Routes

  • The main compound’s synthesis likely parallels methods for 4c and 5a, involving condensation of pre-functionalized piperazine derivatives with pyrimidine intermediates .

Biological Activity

The compound 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine, also known as D430-1177, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H24ClN5O2S
  • Molecular Weight : 424.97 g/mol
  • SMILES Notation : Cc(cc1)ccc1Nc1cc(N(CC2)CCN2S(c2cccc(Cl)c2)(=O)=O)nc(C)n1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the sulfonamide moiety plays a critical role in enzyme inhibition, potentially affecting pathways involved in cancer cell proliferation and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar piperazine derivatives. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism often involves cell cycle arrest and apoptosis induction .

Neuropharmacological Effects

The compound is also under investigation for its potential neuropharmacological effects. Research indicates that piperazine derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. The specific interactions with serotonin receptors suggest a pathway for developing antidepressants .

Study 1: Anticancer Activity

A study synthesized a series of piperazine-based compounds and evaluated their anticancer activity through MTT assays. The results indicated that certain derivatives exhibited potent antitumor effects, particularly those that incorporated the chlorobenzenesulfonyl group, which enhances binding affinity to target enzymes involved in tumor growth .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of related compounds. The study demonstrated that these compounds could effectively modulate serotonin receptor activity, leading to increased neurotransmitter levels in synaptic clefts. This modulation is crucial for developing new treatments for mood disorders .

Data Tables

Biological Activity Target Effect Reference
AnticancerMCF-7, SW480, A549Cell cycle arrest, apoptosis
NeuropharmacologicalSerotonin receptorsModulation of neurotransmitter levels
Enzyme InhibitionVarious metabolic enzymesInhibition of enzymatic activity

Q & A

Q. What are the established synthetic routes for this compound, and what analytical methods confirm its purity and structure?

The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and nucleophilic substitution on the pyrimidine core. For example, sulfonylation steps may use 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by coupling with a substituted pyrimidine precursor . Structural confirmation relies on:

  • Mass spectrometry (MS): ESI+ data showing [M+H]+ peaks (e.g., m/z 452 observed in analogous compounds) .
  • NMR spectroscopy: Key signals include aromatic protons (δ 7.2–8.1 ppm), piperazine CH2 groups (δ 2.5–3.5 ppm), and methyl substituents (δ 2.1–2.3 ppm) .
  • Elemental analysis: To verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening often focuses on target engagement and cytotoxicity:

  • Enzyme inhibition assays: Test against kinases or proteases using fluorescence-based or radiometric methods .
  • Cellular viability assays: Employ MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Binding affinity studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors like GPCRs .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

Low yields in sulfonylation often arise from steric hindrance or competing hydrolysis. Mitigation strategies include:

  • Solvent selection: Use anhydrous DMF or THF to minimize water interference .
  • Temperature control: Maintain 0–5°C during reagent addition, then warm gradually to room temperature .
  • Catalysts: Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonyl group transfer .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

  • Orthogonal assays: Validate results using independent methods (e.g., confirm enzyme inhibition with both fluorescence and HPLC-based assays) .
  • Structural analogs: Compare activity with derivatives lacking the 3-chlorobenzenesulfonyl group to isolate functional group contributions .
  • Batch analysis: Use HPLC-MS to verify compound purity (>95%) and rule out degradation products .

Q. What computational approaches are effective for predicting target interactions?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, CDK2). Focus on the sulfonyl group’s hydrogen bonding with catalytic lysine residues .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess complex stability, particularly the piperazine ring’s conformational flexibility .
  • QSAR modeling: Train models on pyrimidine derivatives to correlate substituents (e.g., methyl groups) with IC50 values .

Methodological Notes

  • Synthetic Reproducibility: Document reaction atmosphere (N2/Ar) and moisture sensitivity of intermediates .
  • Data Validation: Always include positive/negative controls in bioassays (e.g., staurosporine for kinase inhibition) .
  • Ethical Compliance: Adhere to institutional guidelines for cytotoxicity testing and compound disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

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